
(Ethane-1,2-diyl)bis(trioctylphosphanium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethane-1,2-diyl)bis(trioctylphosphanium) dibromide is a quaternary phosphonium salt with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes two trioctylphosphanium groups linked by an ethane-1,2-diyl bridge, and two bromide ions as counterions. The presence of the phosphonium groups imparts unique chemical properties to the compound, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Ethane-1,2-diyl)bis(trioctylphosphanium) dibromide typically involves the reaction of trioctylphosphine with ethylene dibromide. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
2(C8H17)3P+BrCH2CH2Br→(C8H17)3PCH2CH2P(C8H17)3Br2
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using large reactors with precise control over temperature and pressure. The reaction mixture is typically stirred for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography to obtain high purity this compound.
Chemical Reactions Analysis
Types of Reactions: (Ethane-1,2-diyl)bis(trioctylphosphanium) dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be replaced by other nucleophiles such as chloride, iodide, or hydroxide.
Oxidation Reactions: The phosphonium groups can be oxidized to phosphine oxides under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like acetonitrile or water, with reagents such as sodium chloride or potassium iodide.
Oxidation Reactions: Often performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Substitution Reactions: Products include (Ethane-1,2-diyl)bis(trioctylphosphanium) chloride, iodide, or hydroxide.
Oxidation Reactions: Products include (Ethane-1,2-diyl)bis(trioctylphosphanium) oxide.
Scientific Research Applications
(Ethane-1,2-diyl)bis(trioctylphosphanium) dibromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the preparation of liposomes for drug delivery systems due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in targeted drug delivery and as a component in antimicrobial formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other phosphonium salts.
Mechanism of Action
The mechanism of action of (Ethane-1,2-diyl)bis(trioctylphosphanium) dibromide is primarily based on its ability to act as a phase transfer catalyst. The phosphonium groups facilitate the transfer of ions and molecules between aqueous and organic phases, enhancing the rate of reactions that would otherwise be slow or inefficient. The molecular targets and pathways involved include the interaction with lipid bilayers in biological systems and the stabilization of transition states in chemical reactions.
Comparison with Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand used in coordination chemistry.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another bidentate ligand with different steric and electronic properties.
Comparison: (Ethane-1,2-diyl)bis(trioctylphosphanium) dibromide is unique due to its long alkyl chains, which impart hydrophobic properties and enhance its solubility in organic solvents. This makes it particularly useful in applications requiring phase transfer catalysis, unlike the more rigid and less soluble bidentate ligands mentioned above.
Properties
CAS No. |
53808-53-0 |
|---|---|
Molecular Formula |
C50H106Br2P2 |
Molecular Weight |
929.1 g/mol |
IUPAC Name |
trioctyl(2-trioctylphosphaniumylethyl)phosphanium;dibromide |
InChI |
InChI=1S/C50H106P2.2BrH/c1-7-13-19-25-31-37-43-51(44-38-32-26-20-14-8-2,45-39-33-27-21-15-9-3)49-50-52(46-40-34-28-22-16-10-4,47-41-35-29-23-17-11-5)48-42-36-30-24-18-12-6;;/h7-50H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
JFNQFUTXXLUZSH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




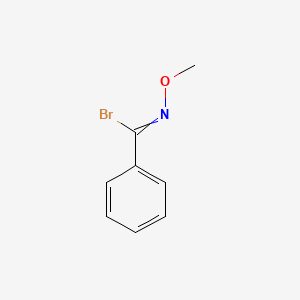

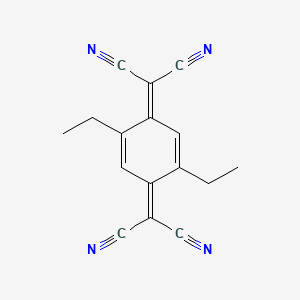
![2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B14634219.png)
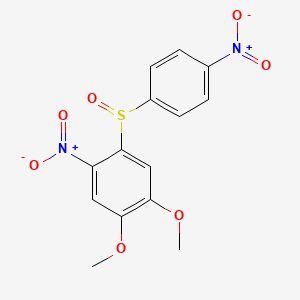
![1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea](/img/structure/B14634228.png)
![(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B14634236.png)
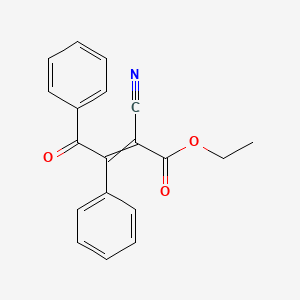
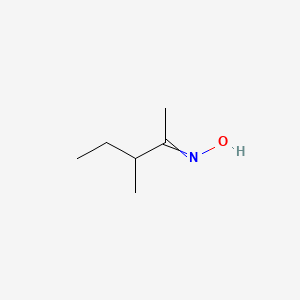
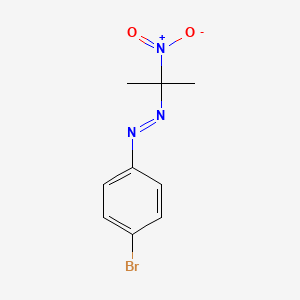

![[(4-Chlorophenyl)(phenyl)methylidene]hydrazine](/img/structure/B14634269.png)
